5-アミノサリチルアルデヒド

概要

説明

Synthesis Analysis

The synthesis of 5-Aminosalicylaldehyde and its derivatives can be achieved through various chemical routes. One method involves the synthesis of 5-aminosalicylate intercalated Zn–Al layered double hydroxides (LDHs) with variable Zn/Al molar ratios, synthesized by both direct coprecipitation and indirect ion exchange methods. These materials exhibit ordered crystalline structures and high thermal stability, depending on the synthesis route and Zn/Al ratio (Zou, Zhang, & Duan, 2007). Another synthesis approach reported the creation of 5-(N-cinnamacyl) aminosalicylic acid from cinnamic acid and 5-aminosalicylic acid, showcasing the versatility in synthesizing aminosalicylic acid derivatives (Wang Xiao-shan, 2011).

Molecular Structure Analysis

The molecular structure of 5-Aminosalicylaldehyde derivatives plays a crucial role in their chemical reactivity and physical properties. Studies on crystalline adducts of substituted salicylic acids reveal the formation of various supramolecular structures, highlighting the impact of molecular structure on the formation of complex solid forms and their properties (Montis & Hursthouse, 2012).

Chemical Reactions and Properties

The chemical reactivity of 5-Aminosalicylaldehyde is influenced by its functional groups, making it a versatile compound in organic synthesis. For instance, salicylaldehyde has been used as a ligand in cobalt-catalyzed annulation reactions for the synthesis of indololactams, demonstrating its utility in facilitating complex chemical transformations (Huang et al., 2021).

Physical Properties Analysis

The physical properties of 5-Aminosalicylaldehyde and its derivatives, such as solubility, thermal stability, and crystalline structure, are essential for their application in various fields. The synthesis and characterization of novel polyanhydrides incorporating 5-aminosalicylic acid highlight the importance of understanding these properties for the development of new materials with specific functionalities (Cai, Zhu, Chen, & Gao, 2003).

科学的研究の応用

薬物送達システム

5-アミノサリチルアルデヒド: は、薬物送達システムの開発において潜在的な用途があります。 その誘導体である5-アミノレブリン酸 (5-ALA) は、水溶性フラーレンナノマテリアルの合成に使用されてきました 。 これらのナノマテリアルは、特に皮膚がんや脳腫瘍の治療において、薬物を送達するための効率的なナノビークルとして機能し、5-ALAはプロドラッグとして作用します .

光線力学療法

光線力学療法 (PDT) の分野では、5-アミノサリチルアルデヒド誘導体は、光増感剤であるプロトポルフィリンIX (PpIX) の前駆体としての役割を果たすため、価値があります 。 PpIXは、さまざまな皮膚疾患の治療にPDTで使用され、脳腫瘍の可視化のために神経外科で蛍光マーカーとしても使用されています .

セラノスティクス

この化合物の誘導体は、治療と診断を組み合わせたセラノスティクスで研究されています。 研究によると、5-ALA誘導体の光線力学療法の有効性を向上させることがこの分野の重要な方向であり、医療研究における幅広い用途を強調しています .

腫瘍学への応用

5-アミノサリチルアルデヒド: は、腫瘍学、特に手術中の脳腫瘍の可視化と、高い腫瘍選択性による皮膚がんの治療に使用される5-ALAなどの化合物の合成において、不可欠な役割を果たします .

皮膚科学

皮膚科学では、5-アミノサリチルアルデヒドの誘導体は、光線角化症、ボウエン病、基底細胞がんの治療に使用されます。 この化合物の誘導体は、効果的な治療結果に不可欠なPpIXの産生を促進します .

蛍光ガイド手術

この化合物は、蛍光ガイド手術 (FGS) でも重要です。 その誘導体から生成されるPpIXは、リアルタイムの術中画像を提供し、脳シフトのリスクを伴う手術に不可欠です .

ナノテクノロジー

5-アミノサリチルアルデヒド: は、ナノテクノロジーにおいて、特に薬物送達や診断など、さまざまな用途に使用できる新しいナノマテリアルの合成において、役割を果たします .

分子研究

最後に、この化合物は、その誘導体の物理化学的特性と生物学的活性を研究する分子研究の対象となっています。 この研究は、新しい治療法と診断ツールの開発に貢献します .

Safety and Hazards

将来の方向性

Future directions in 5-Aminosalicylaldehyde research include developing new delivery systems, identifying new therapeutic targets, and exploring the potential applications of the compound in other diseases, such as cancer and Alzheimer’s disease.

作用機序

Target of Action

5-Aminosalicylaldehyde, also known as 5-Amino-2-hydroxybenzaldehyde, is a member of the class of benzaldehydes . It is related to aminosalicylates, which include sulfasalazine and 5-aminosalicylic acid (5-ASA) . The primary targets of this compound are the cells in the terminal ileum and colon .

Mode of Action

The compound exhibits its effects primarily through a topical effect on the colonic epithelium . Absorbed 5-ASA is extensively metabolized to N-acetyl-5-ASA by N-acetyltransferase 1 (NAT1) . N-acetyl-5-ASA then binds PPAR-gamma (peroxisome proliferator-activated receptor gamma), a nuclear hormone receptor . This binding induces the translocation of PPAR-gamma from the cytoplasm to the cell nucleus and a conformational change in PPAR-gamma .

Biochemical Pathways

The biochemical pathways affected by 5-Aminosalicylaldehyde are related to the metabolism of 5-ASA. The compound is poorly absorbed by the intestines and systemic circulation, thus most remains in the terminal ileum and colon . The absorbed 5-ASA is extensively metabolized to N-acetyl-5-ASA by N-acetyltransferase 1 (NAT1) .

Pharmacokinetics

The pharmacokinetics of 5-Aminosalicylaldehyde is characterized by poor absorption by the intestines and systemic circulation . Most of the compound remains in the terminal ileum and colon or is passed in the stool . The absorbed 5-ASA is extensively metabolized to N-acetyl-5-ASA by N-acetyltransferase 1 (NAT1) .

Result of Action

The result of the action of 5-Aminosalicylaldehyde is the modulation of the activity of PPAR-gamma, a nuclear hormone receptor . This leads to changes in the transcription of certain genes, which can have various effects on cellular function .

Action Environment

The action of 5-Aminosalicylaldehyde is influenced by the environment within the gastrointestinal tract, particularly the terminal ileum and colon . The compound’s action, efficacy, and stability can be affected by factors such as pH, the presence of other substances, and the activity of gut bacteria .

特性

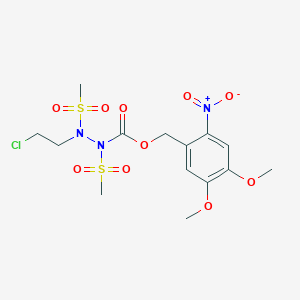

IUPAC Name |

5-amino-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLZAJPXLXRFAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429479 | |

| Record name | 5-Aminosalicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58186-71-3 | |

| Record name | 5-Amino-2-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58186-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminosalicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary focus of the research conducted on 5-Aminosalicylaldehyde derivatives as highlighted in the provided papers?

A1: The provided research papers primarily focus on the synthesis of 5-Aminosalicylaldehyde and its derivatives. [, , ] Specifically, they delve into the preparation of 5-Aminosalicylaldehyde hydrazones. One study focuses on achieving this through the reduction of 5-(p-Sulfophenylazo)salicylaldehyde hydrazone. [] Another study explores the reduction of 5-(p-Sulfophenylazo)salicylaldehyde through Poly(5-nitrilosalicylidene) to obtain various 5-Aminosalicylaldehyde derivatives. [] These studies provide valuable insights into the chemical synthesis pathways for this compound and its derivatives.

Q2: Can you elaborate on the significance of exploring different synthesis pathways for 5-Aminosalicylaldehyde and its derivatives?

A2: Exploring diverse synthesis routes for 5-Aminosalicylaldehyde and its derivatives is crucial for several reasons. Firstly, it allows researchers to identify the most efficient and cost-effective methods for producing these compounds. [, ] This is particularly important for potential large-scale production. Secondly, different synthesis pathways can lead to variations in the final product, such as different isomers or purity levels, which can influence the compound's properties and applications. [] Therefore, investigating multiple synthesis routes is essential for gaining a comprehensive understanding of the compound's potential.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-Acetyloxy-2-[(2-aminopurin-7-yl)methoxy]propyl] acetate](/img/structure/B1242416.png)

![11-[(2R)-1-[2-[[(2R)-2-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]amino]ethylamino]propan-2-yl]-4,11-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1,3,5,7,9(17),13,15-heptaene-10,12-dione](/img/structure/B1242420.png)

![5,7-dimethoxy-3-[6-[(2S,5S,7S)-7-methyl-1,6-dioxaspiro[4.4]nonan-2-yl]hexyl]-3H-2-benzofuran-1-one](/img/structure/B1242424.png)

![Sulfonato-thiacalix[4]arene](/img/structure/B1242425.png)

![(10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) (Z)-2-methylbut-2-enoate](/img/structure/B1242427.png)

![1-[(9Z,12Z)-octadecadienoyl]-2-icosanoyl-sn-glycerol](/img/structure/B1242428.png)